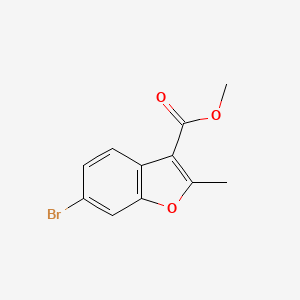

Methyl 6-bromo-2-methyl-benzofuran-3-carboxylate

Description

Properties

IUPAC Name |

methyl 6-bromo-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-6-10(11(13)14-2)8-4-3-7(12)5-9(8)15-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTSUIHUWLMESK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=C(C=C2)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

In the realm of chemistry, methyl 6-bromo-2-methyl-benzofuran-3-carboxylate serves as a valuable building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it instrumental in organic synthesis. The compound can undergo various reactions, including:

- Oxidation : Converting functional groups to higher oxidation states.

- Reduction : Transforming nitro groups to amines.

- Substitution : Replacing bromine with other substituents .

Biology

The biological implications of this compound are significant, particularly regarding its potential antimicrobial and anticancer properties. Studies have indicated that derivatives of benzofuran compounds exhibit notable biological activities, including:

- Antimicrobial Activity : Investigated for effectiveness against various pathogens.

- Anticancer Potential : Explored for its ability to inhibit cancer cell proliferation .

Medicine

In medicinal chemistry, this compound is being studied for its therapeutic effects. Its interactions with biological targets such as enzymes and receptors can provide insights into its mechanism of action. Research has shown that similar compounds interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Industry

This compound is utilized in the production of specialty chemicals and materials. Its versatility allows it to be employed in the synthesis of agrochemicals and dyes, contributing to various industrial applications .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Research

Research conducted at a leading pharmaceutical institute focused on the anticancer properties of this compound. Preliminary findings demonstrated that this compound inhibited the growth of cancer cell lines in vitro, highlighting its potential as a candidate for further drug development .

Mechanism of Action

The mechanism of action of methyl 6-bromo-2-methyl-benzofuran-3-carboxylate depends on its specific application and the target molecule it interacts with. Generally, the compound can act as an inhibitor or modulator of various enzymes and receptors. The bromine atom and the ester group play crucial roles in binding to the active sites of target proteins, thereby affecting their function. The molecular pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Methyl 4-Bromo-6-(Dibromoacetyl)-5-Hydroxy-2-Methyl-Benzofuran-3-Carboxylate (III)

- Substituents : Bromine at C4, dibromoacetyl at C6, hydroxyl at C3.

- However, hydroxyl groups can reduce lipophilicity .

Methyl 5-Bromo-7-Hydroxy-6-Methoxy-Benzofuran-2-Carboxylate (4)

Ethyl 6-Bromo-2-Methyl-5-[(E)-3-Phenylprop-2-Enoxy]-Benzofuran-3-Carboxylate

- Substituents : Ethyl ester at C3, cinnamyloxy group at C5.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | XLogP3 | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|

| Methyl 6-bromo-2-methyl-benzofuran-3-carboxylate | 269.09 | ~5.4 | 326.4 ± 37.0 | Br (C6), CH₃ (C2), COOCH₃ (C3) |

| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-benzofuran-3-carboxylate (III) | ~450* | N/A | N/A | Br (C4), Br₂CO (C6), OH (C5) |

| Methyl 5-bromo-7-hydroxy-6-methoxy-benzofuran-2-carboxylate (4) | 299.12 | N/A | N/A | Br (C5), OH (C7), OCH₃ (C6) |

| Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-benzofuran-3-carboxylate | 415.3 | 5.7 | N/A | Br (C6), CH₃ (C2), COOC₂H₅ (C3) |

*Estimated based on molecular formula.

Key Observations :

- Ester Groups : Methyl esters (e.g., target compound) generally exhibit lower molecular weights and slightly reduced lipophilicity compared to ethyl or bulky esters (e.g., cinnamyloxy derivatives) .

- Halogenation : Bromine at C6 (target) vs. C4 or C5 (other derivatives) influences electronic effects and steric hindrance, affecting reactivity in substitution reactions .

Cytotoxicity

- The target compound’s bromine at C6 may confer moderate cytotoxicity, though brominated derivatives are often less cytotoxic than their non-brominated precursors. For example, compound 4 (C5-bromo) shows significant activity against cancer cells, while compound 5 (with a diethylaminoethoxy group) adds antifungal properties .

Antimicrobial Effects

- Derivatives with extended alkoxy chains (e.g., cinnamyloxy in ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-benzofuran-3-carboxylate) show enhanced antifungal activity due to increased membrane interaction .

Biological Activity

Methyl 6-bromo-2-methyl-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a benzofuran core structure, characterized by a fused benzene and furan ring. The presence of the bromo group at the 6-position and a methyl group at the 2-position contributes to its unique reactivity and biological profile. The compound can be synthesized through various methods, typically involving halogenation and esterification processes.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The bromo group enhances nucleophilic substitution reactions, while the methoxy group can participate in electrophilic aromatic substitutions. These interactions may lead to the formation of reactive intermediates that can affect cellular functions, including enzyme inhibition and receptor modulation.

Antimicrobial Properties

Research has shown that derivatives of benzofuran compounds exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various pathogens, including bacteria and fungi. The compound's structural features contribute to its ability to disrupt microbial cell functions.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 4 µg/mL |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies indicate that it exhibits selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.

Case Study: Anticancer Efficacy

In a study evaluating various benzofuran derivatives, this compound demonstrated significant antiproliferative effects against several cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase .

Table 2: Anticancer Activity Against Different Cell Lines

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.